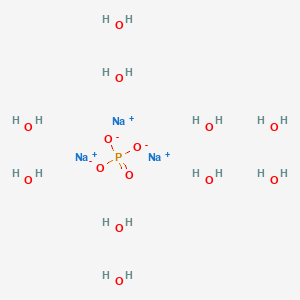

Trisodium phosphate decahydrate

Description

Properties

IUPAC Name |

trisodium;phosphate;decahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.H3O4P.10H2O/c;;;1-5(2,3)4;;;;;;;;;;/h;;;(H3,1,2,3,4);10*1H2/q3*+1;;;;;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXLJXZOBXXTBA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H20Na3O14P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065054 | |

| Record name | Trisodium phosphate decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10361-89-4 | |

| Record name | Phosphoric acid, trisodium salt, decahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisodium phosphate decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, trisodium salt, decahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Trisodium phosphate decahydrate synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Trisodium (B8492382) Phosphate (B84403) Decahydrate

Trisodium phosphate (TSP), an inorganic compound with the chemical formula Na₃PO₄, is a versatile substance with numerous applications.[1] It is commonly found as a white, granular or crystalline solid and is highly soluble in water, creating a strongly alkaline solution.[1][2] While it exists in anhydrous form, it is most frequently utilized as its dodecahydrate, Na₃PO₄·12H₂O.[1][3] The synthesis and purification methods are critical for producing TSP of a grade and purity suitable for its diverse applications, which range from industrial cleaning and water treatment to its use as a food additive and in pharmaceutical formulations.[1][2]

Core Synthesis Methodologies

The industrial production of trisodium phosphate is primarily accomplished through the neutralization of phosphoric acid with a sodium-based alkali.[1] A common and economical approach is a two-step neutralization process.[1]

1. Two-Step Neutralization Process:

This widely used method involves an initial reaction with sodium carbonate (soda ash), followed by a final neutralization with sodium hydroxide (B78521) (caustic soda).[1][2]

-

Step 1: Formation of Disodium (B8443419) Hydrogen Phosphate (Na₂HPO₄) Phosphoric acid is first reacted with sodium carbonate. The basicity of sodium carbonate is sufficient to neutralize the acid to the disodium hydrogen phosphate stage. This reaction is characterized by the evolution of carbon dioxide gas.[1] Reaction: H₃PO₄ + Na₂CO₃ → Na₂HPO₄ + H₂O + CO₂[1][4]

-

Step 2: Conversion to Trisodium Phosphate (Na₃PO₄) The resulting disodium hydrogen phosphate is then treated with sodium hydroxide to complete the neutralization and form trisodium phosphate.[1][5] Reaction: Na₂HPO₄ + NaOH → Na₃PO₄ + H₂O[3][4]

2. Hot Phosphoric Acid Method:

This method involves the direct neutralization of hot phosphoric acid with sodium hydroxide.[1][4] The resulting solution is then cooled, crystallized, centrifuged, and dried to yield the final product.[4]

Reaction: H₃PO₄ + 3NaOH → Na₃PO₄ + 3H₂O[4]

3. Extraction Phosphoric Acid Method:

This industrial process begins with the neutralization of extraction-grade phosphoric acid with sodium carbonate at 90-100 °C.[1][4] This initial step converts 50-70% of the acid and precipitates impurities like sodium fluorosilicate, which are subsequently filtered off.[1][4] The filtrate is further neutralized with sodium carbonate to a pH of 8.4-8.6, followed by the addition of sodium hydroxide to generate trisodium phosphate.[1][4]

Purification Techniques

Following synthesis, purification is crucial to obtain a high-purity, stable product. Crystallization is the primary method for purifying TSP and producing its hydrated forms.[1]

1. Standard Crystallization:

The hot, concentrated trisodium phosphate solution is first filtered to remove any insoluble matter.[1] The solution is then concentrated, typically by boiling, to a relative density of 1.24-1.26 and subsequently cooled to a temperature range of 25-70 °C to induce crystallization.[1][4] The resulting crystals of trisodium phosphate dodecahydrate are separated from the mother liquor by centrifugation.[1] The mother liquor can be recycled in subsequent batches.[1]

2. Advanced Purification for High-Purity Grades:

For applications demanding higher purity, such as food or pharmaceuticals, more advanced techniques are employed. One patented method involves:

-

Dissolving industrial-grade TSP in high-purity water.[1]

-

Adding an organic amine-modified starch chelating agent and an arsenic-removing agent.[1]

-

Stirring the mixture for 4-6 hours at room temperature.[1]

-

Filtering to remove the agents and impurities.[1]

-

Performing reduced-pressure distillation on the filtrate at 40-60 °C.[1]

-

Cooling to 0-10 °C for crystallization, followed by filtration and vacuum drying.[1] This process can yield a product with a purity exceeding 99.0 wt%.[1]

3. Melt Crystallization:

A novel approach involves melt crystallization, where a TSP solution is brought into contact with a surface maintained at a temperature below the solution's melting point.[1][6] This causes the formation of various crystalline hydrates.[6]

Data Presentation

Table 1: Key Parameters in Trisodium Phosphate Decahydrate Synthesis

| Parameter | Two-Step Neutralization | Extraction Phosphoric Acid Method |

| Initial Neutralization Temperature | Not specified, controlled to manage CO₂ evolution[1] | 90-100 °C[1][4] |

| Initial Neutralizing Agent | Sodium Carbonate (Na₂CO₃)[1] | Sodium Carbonate (Na₂CO₃)[1][4] |

| Final Neutralizing Agent | Sodium Hydroxide (NaOH)[1] | Sodium Hydroxide (NaOH)[1][4] |

| Intermediate pH | Not applicable | 8.4-8.6[1][4] |

Table 2: Purification Parameters for this compound

| Parameter | Standard Crystallization | Advanced Purification |

| Solution Concentration (Relative Density) | 1.24-1.26[1][4] | Not specified |

| Crystallization Temperature | 25-70 °C[1][4] or 25-30 °C[1] | 0-10 °C[1] |

| Separation Method | Centrifugation or Vacuum Filtration[1] | Filtration and Vacuum Drying[1] |

| Achievable Purity | Technical Grade | > 99.0 wt%[1] |

Experimental Protocols

Protocol 1: Two-Step Synthesis and Purification of Trisodium Phosphate Dodecahydrate

-

Disodium Phosphate Synthesis: Prepare an aqueous solution of sodium carbonate. Slowly add a stoichiometric amount of phosphoric acid while stirring continuously. Control the rate of addition to prevent excessive foaming due to the release of CO₂.[1]

-

Trisodium Phosphate Conversion: To the disodium phosphate solution from the previous step, add a stoichiometric amount of a concentrated sodium hydroxide solution. Heat the mixture to ensure the reaction proceeds to completion.[1]

-

Purification and Crystallization: Filter the hot solution to remove any insoluble impurities.[1] Concentrate the filtrate by boiling until the solution reaches a relative density of approximately 1.25.[1]

-

Crystal Formation: Allow the concentrated solution to cool slowly and undisturbed to a temperature between 25-30 °C. Crystals of trisodium phosphate dodecahydrate will form.[1]

-

Isolation and Drying: Separate the crystals from the mother liquor using vacuum filtration or a centrifuge.[1] Wash the crystals with a small amount of cold distilled water to remove any residual mother liquor.[1] Dry the crystals at a low temperature to avoid the loss of hydration water.[1]

Protocol 2: Purity Analysis via Acid-Base Titration

-

Sample Preparation: Accurately weigh a sample of trisodium phosphate and dissolve it in deionized water.[7]

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid (HCl) while monitoring the pH.

-

Endpoint Determination: Record the volume of titrant required to reach the second inflection point, which occurs at approximately pH 4. This corresponds to the conversion of HPO₄²⁻ to H₂PO₄⁻.[1]

-

Calculation: The purity of the trisodium phosphate can be calculated based on the volume of titrant consumed between the first and second endpoints. Each mole of HCl in this range corresponds to one mole of Na₃PO₄.[1]

Visualizations

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Two-step chemical reaction pathway for TSP synthesis.

Caption: Experimental workflow for TSP purity analysis via acid-base titration.

References

- 1. benchchem.com [benchchem.com]

- 2. TRISODIUM PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 3. TRISODIUM PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 4. Production method of industrial trisodium phosphate [jzjkyhg.com]

- 5. Trisodium phosphate - Wikipedia [en.wikipedia.org]

- 6. WO1997015527A1 - Method for producing crystalline trisodium phosphate hydrates - Google Patents [patents.google.com]

- 7. fao.org [fao.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Trisodium Phosphate Dodecahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of trisodium (B8492382) phosphate (B84403) dodecahydrate (TSP dodecahydrate). Intended for a scientific audience, this document details the essential characteristics of this inorganic compound, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its application in research, development, and pharmaceutical contexts.

Core Physical and Chemical Properties

Trisodium phosphate dodecahydrate, with the chemical formula Na₃PO₄·12H₂O, is the hydrated crystalline form of trisodium phosphate.[1] It presents as a white or colorless, odorless crystalline solid.[2] This compound is highly soluble in water, where it forms a strongly alkaline solution, a property central to many of its industrial and laboratory applications.[1][3] It is considered insoluble in organic solvents such as ethanol.[4]

Quantitative Data Summary

The key physical and chemical properties of trisodium phosphate dodecahydrate are summarized in the tables below for easy reference and comparison.

Table 1: General Physical and Chemical Properties

| Property | Value |

| Chemical Formula | Na₃PO₄·12H₂O |

| Molecular Weight | 380.12 g/mol [2] |

| Appearance | White, odorless, crystalline solid[2] |

| Density | 1.62 g/cm³ |

| Melting Point | Approximately 73.4–76.7 °C (decomposes) |

| Assay | ≥ 98.0%[2] |

Table 2: Solubility in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 20 | 28.3 |

Table 3: pH of Aqueous Solutions

| Concentration | pH Value |

| 0.1 M | ~11.5[4] |

| 1% (w/v) | 11.5 - 12.5 |

Chemical Reactivity and Behavior

Hydrolysis in Aqueous Solutions

When dissolved in water, trisodium phosphate dodecahydrate dissociates into sodium ions (Na⁺) and phosphate ions (PO₄³⁻). The phosphate ion, being the conjugate base of a weak acid (hydrogen phosphate, HPO₄²⁻), undergoes hydrolysis, reacting with water to produce hydroxide (B78521) ions (OH⁻). This reaction is responsible for the characteristic high alkalinity of TSP solutions.[5]

Dissociation: Na₃PO₄(s) → 3Na⁺(aq) + PO₄³⁻(aq)

Hydrolysis: PO₄³⁻(aq) + H₂O(l) ⇌ HPO₄²⁻(aq) + OH⁻(aq)

Reaction with Acids

As a strong base, trisodium phosphate reacts vigorously and exothermically with acids. This neutralization reaction proceeds in a stepwise manner, first forming disodium (B8443419) hydrogen phosphate, then monosodium dihydrogen phosphate, and finally phosphoric acid with the addition of sufficient acid.

Water Softening

Trisodium phosphate is an effective water softening agent. It reacts with soluble salts of divalent metals such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are responsible for water hardness, to form insoluble precipitates of calcium phosphate and magnesium phosphate. These precipitates can then be removed from the solution.[6]

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical and chemical properties of trisodium phosphate dodecahydrate.

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a hydrated salt like trisodium phosphate dodecahydrate, the observed "melting" is often accompanied by the loss of water of crystallization (dehydration). This protocol describes the determination of this transition temperature using a capillary melting point apparatus.[7]

Apparatus and Reagents:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Trisodium phosphate dodecahydrate sample, finely powdered and dry

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the trisodium phosphate dodecahydrate sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

-

Accurate Determination: For a precise measurement, repeat the process with a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[8] For trisodium phosphate dodecahydrate, note any changes in appearance, such as the solid appearing "wet" as it begins to dissolve in its own water of hydration.

Determination of Solubility

Principle: This protocol determines the solubility of trisodium phosphate dodecahydrate in water at a specific temperature by creating a saturated solution and then quantifying the concentration of the dissolved solid.

Apparatus and Reagents:

-

Trisodium phosphate dodecahydrate

-

Deionized water

-

Constant temperature water bath or incubator

-

Stirring plate and magnetic stir bars

-

Analytical balance

-

Volumetric flasks and pipettes

-

Drying oven

-

Filtration apparatus (e.g., Büchner funnel and filter paper or syringe filter)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of trisodium phosphate dodecahydrate to a known volume of deionized water in a flask. The amount should be more than what is expected to dissolve at the target temperature.

-

Equilibration: Place the flask in a constant temperature water bath set to the desired temperature. Stir the solution vigorously using a magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

Sample Withdrawal and Filtration: After equilibration, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed pipette to prevent crystallization upon cooling. Immediately filter the solution to remove any remaining solid particles.

-

Gravimetric Analysis: Accurately weigh a clean, dry evaporating dish. Transfer the known volume of the filtered saturated solution into the evaporating dish.

-

Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the water without decomposing the salt (e.g., 105°C). Heat until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the dried solid (final weight of the dish and solid minus the initial weight of the dish) per volume of water used, typically expressed as g/100 mL.

Measurement of pH of an Aqueous Solution

Principle: The pH of a 1% (w/v) aqueous solution of trisodium phosphate dodecahydrate is measured using a calibrated pH meter.[9]

Apparatus and Reagents:

-

pH meter with a glass electrode

-

Standard pH buffer solutions (e.g., pH 7.00, 10.00, and 12.45)

-

Trisodium phosphate dodecahydrate

-

Deionized water (CO₂-free is preferred)

-

Analytical balance

-

100 mL volumetric flask

-

Beakers

Procedure:

-

pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two, and preferably three, standard buffer solutions that bracket the expected pH of the sample (around 12).[9]

-

Preparation of 1% Solution: Accurately weigh 1.0 g of trisodium phosphate dodecahydrate. Quantitatively transfer the solid to a 100 mL volumetric flask. Add a portion of deionized water and swirl to dissolve the solid. Once dissolved, dilute to the 100 mL mark with deionized water and mix thoroughly.[9]

-

pH Measurement: Transfer the prepared 1% solution to a clean beaker. Rinse the pH electrode with deionized water and then with a small amount of the sample solution. Immerse the electrode in the sample solution and stir gently. Allow the reading to stabilize before recording the pH value.[5]

Visualizations

The following diagrams illustrate key processes and relationships involving trisodium phosphate dodecahydrate.

Industrial Production Workflow

Caption: A simplified workflow for the industrial production of trisodium phosphate dodecahydrate.

Mechanism of Cleaning Action

Caption: The process of saponification by which trisodium phosphate breaks down grease and oil.

References

- 1. US3615185A - Process for the production of trisodium phosphate - Google Patents [patents.google.com]

- 2. alliancechemical.com [alliancechemical.com]

- 3. ask.com [ask.com]

- 4. TRISODIUM PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. annexechem.com [annexechem.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Crystal Structure of Trisodium Phosphate Dodecahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of trisodium (B8492382) phosphate (B84403) dodecahydrate (Na₃PO₄·12H₂O), a compound with various industrial and pharmaceutical applications. This document details the crystallographic parameters, experimental procedures for structure determination, and relevant physicochemical properties.

Introduction

Trisodium phosphate (TSP) is an inorganic compound that exists in various hydrated forms, with the dodecahydrate being a common and stable crystalline solid at room temperature.[1][2] Its high solubility in water produces a strongly alkaline solution, making it useful as a cleaning agent, food additive, and in various chemical processes.[1][2] In the pharmaceutical industry, understanding the crystal structure of excipients like trisodium phosphate dodecahydrate is crucial for formulation development, stability studies, and quality control.

Physicochemical Properties

Trisodium phosphate dodecahydrate appears as white, granular or crystalline solid.[1][3][4] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Trisodium Phosphate Dodecahydrate

| Property | Value | Reference |

| Molecular Formula | Na₃PO₄·12H₂O | [1] |

| Molecular Weight | 380.12 g/mol | [1] |

| Appearance | White crystalline solid | [1][3][4] |

| Melting Point | Approximately 75 °C (decomposes) | [5] |

| Solubility in Water | 258 g/L at 20 °C | [5] |

| pH of 1% solution | ~11.8 | [3] |

Crystal Structure

Based on available data, trisodium phosphate dodecahydrate crystallizes in the trigonal crystal system. This indicates a specific arrangement of its constituent ions and water molecules in a repeating three-dimensional lattice.

Further in-depth structural analysis would require a dedicated single-crystal X-ray diffraction experiment to determine the exact atomic coordinates, bond lengths, and bond angles within the crystal lattice of the dodecahydrate form.

Experimental Protocols

The determination of a crystal structure, such as that of trisodium phosphate dodecahydrate, follows a well-established experimental workflow.

Synthesis and Single Crystal Growth

The synthesis of trisodium phosphate dodecahydrate typically involves the neutralization of phosphoric acid with a sodium-containing base, such as sodium hydroxide (B78521) or sodium carbonate.[6]

Protocol for Single Crystal Growth:

-

Preparation of a Supersaturated Solution: A saturated solution of trisodium phosphate is prepared in deionized water at an elevated temperature (e.g., 50-60 °C) to ensure complete dissolution.

-

Slow Cooling: The solution is then allowed to cool down slowly and undisturbed to room temperature. This slow cooling process is crucial to allow for the formation of large, well-defined single crystals suitable for X-ray diffraction analysis.

-

Crystal Harvesting: Once crystals of sufficient size (typically 0.1-0.5 mm in each dimension) have formed, they are carefully harvested from the mother liquor.

-

Drying: The harvested crystals are gently dried to remove excess solvent without causing dehydration or efflorescence.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[7][8]

Experimental Procedure:

-

Crystal Mounting: A suitable single crystal of trisodium phosphate dodecahydrate is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.

-

Data Processing: The intensities and positions of the diffracted spots are collected by a detector. This data is then processed to determine the unit cell dimensions and the symmetry of the crystal lattice.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of all atoms within the unit cell. This initial model is then refined to achieve the best possible fit with the experimental diffraction data.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for the experimental determination of the crystal structure of trisodium phosphate dodecahydrate.

References

- 1. Trisodium phosphate dodecahydrate | H24Na3O16P | CID 61473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. stobec.com [stobec.com]

- 3. univarsolutions.com [univarsolutions.com]

- 4. wintersunchemical.com [wintersunchemical.com]

- 5. cir-safety.org [cir-safety.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on Sodium Phosphate Dodecahydrate (Na₃PO₄·12H₂O)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical formula and molecular weight of sodium phosphate (B84403) dodecahydrate. The information is presented to support research and development activities where precise chemical specifications are critical.

Chemical Formula and Structure

Sodium phosphate dodecahydrate is an inorganic compound, the hydrated form of trisodium (B8492382) phosphate. It is a white, crystalline solid that is highly soluble in water.[1] Its chemical formula is Na₃PO₄·12H₂O .[2][3][4]

This formula indicates that each formula unit of the compound consists of:

-

One trisodium phosphate (Na₃PO₄) unit.

-

Twelve molecules of water (H₂O), known as water of crystallization.

Methodology for Molecular Weight Determination

The molecular weight of a compound is determined by summing the atomic weights of all atoms present in its chemical formula. This calculation is a foundational principle of stoichiometry and relies on the standardized atomic mass units (amu) for each element, as established by the International Union of Pure and Applied Chemistry (IUPAC).

Protocol for Calculation:

-

Identify Constituent Elements: Deconstruct the chemical formula (Na₃PO₄·12H₂O) into its constituent elements: Sodium (Na), Phosphorus (P), Oxygen (O), and Hydrogen (H).

-

Count Atoms: Determine the total number of atoms for each element within the formula unit.

-

Sodium (Na): 3 atoms.

-

Phosphorus (P): 1 atom.

-

Oxygen (O): 4 atoms from the phosphate group + 12 atoms from the water molecules = 16 atoms.

-

Hydrogen (H): 12 × 2 = 24 atoms.

-

-

Assign Atomic Weights: Utilize the standard atomic weight for each element.

-

Calculate Total Mass per Element: Multiply the atom count by the respective atomic weight for each element.

-

Sum for Total Molecular Weight: Sum the total masses of all constituent elements to obtain the final molecular weight of the compound. The resulting value is expressed in g/mol .

Molecular Weight Data Summary

The total molecular weight of sodium phosphate dodecahydrate (Na₃PO₄·12H₂O) is 380.12 g/mol .[3][4][12] The detailed breakdown of this calculation is presented in the table below.

| Component | Element | Symbol | Atom Count | Atomic Weight (amu) | Total Mass Contribution (amu) |

| Anhydrous Salt | Sodium | Na | 3 | 22.990[5] | 68.970 |

| Phosphorus | P | 1 | 30.974[8] | 30.974 | |

| Oxygen | O | 4 | 15.999[10] | 63.996 | |

| Water of Hydration | Hydrogen | H | 24 | 1.008[11] | 24.192 |

| Oxygen | O | 12 | 15.999[10] | 191.988 | |

| Total | 44 | 380.120 |

Visualization of Molecular Composition

The logical relationship illustrating the hierarchical composition of Na₃PO₄·12H₂O from its constituent elements is depicted below.

References

- 1. buy Sodium phosphate dodecahydrate Crystalline manufacturers - FUNCMATER [funcmater.com]

- 2. Sodium phosphate dodecahydrate, 98+% (ACS) | CymitQuimica [cymitquimica.com]

- 3. sodium phosphate dodecahydrate [chemister.ru]

- 4. wintersunchemical.com [wintersunchemical.com]

- 5. #11 - Sodium - Na [hobart.k12.in.us]

- 6. A brief note on Atomic Mass of Phosphorus [unacademy.com]

- 7. Phosphorus - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. #15 - Phosphorus - P [hobart.k12.in.us]

- 9. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. #8 - Oxygen - O [hobart.k12.in.us]

- 11. quora.com [quora.com]

- 12. Na3po4 12h2o | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of Trisodium Phosphate Dodecahydrate in Water

This technical guide provides a comprehensive overview of the solubility of trisodium (B8492382) phosphate (B84403) dodecahydrate (Na₃PO₄·12H₂O) in water at various temperatures. Designed for researchers, scientists, and professionals in drug development, this document details quantitative solubility data, experimental protocols for its determination, and a visual representation of the experimental workflow.

Trisodium phosphate dodecahydrate is a white, crystalline solid that is highly soluble in water, forming a strongly alkaline solution.[1][2][3] This property makes it a versatile compound in various industrial and laboratory applications, including as a cleaning agent, water softener, and buffering agent in chemical formulations.[4][5] The solubility of trisodium phosphate dodecahydrate is significantly dependent on temperature, a critical factor for its application in solution-based processes.[2]

Quantitative Solubility Data

The solubility of trisodium phosphate dodecahydrate in water increases with temperature. The data presented below summarizes the solubility in grams of solute per 100 grams of water at different temperatures.

| Temperature (°C) | Solubility (g / 100 g H₂O) |

| 0 | 1.5 |

| 20 | 12.11 |

| 40 | 31 |

| 60 | 55 |

| 80 | 81 |

| 100 | 108 |

| Data sourced from Sigma-Aldrich[6] |

Experimental Protocol for Determining Solubility

The following protocol outlines a general method for determining the solubility of trisodium phosphate dodecahydrate at various temperatures to construct a solubility curve.[2]

Materials:

-

Trisodium Phosphate Dodecahydrate (Na₃PO₄·12H₂O)

-

Deionized or Distilled Water

-

Test tubes or sealed vials

-

Analytical balance

-

Calibrated thermometer or temperature probe

-

Heating apparatus (e.g., controlled temperature water bath)

-

Stirring apparatus (e.g., magnetic stirrer and stir bars)

-

Pipettes or burettes for accurate volume measurement

Procedure:

-

Preparation of Solutions: Accurately weigh several different amounts of trisodium phosphate dodecahydrate.[2] Transfer each weighed sample to a separate, labeled test tube. Add a precise volume of deionized water to each test tube (e.g., 10.0 mL) and record the exact mass of the salt and volume of water for each sample.[2]

-

Dissolution: Place the test tubes in a water bath and begin heating.[2] Continuously stir each solution to facilitate the dissolution of the solid.[2]

-

Determination of Saturation Temperature: For each sample, slowly increase the temperature of the water bath until all the trisodium phosphate dodecahydrate has completely dissolved.[2]

-

Observation of Crystallization: Once the solid is fully dissolved, carefully remove the test tube from the hot water bath. Place a calibrated thermometer into the solution and continue to stir gently.[2]

-

Recording Saturation Temperature: Observe the solution as it cools. The exact temperature at which the first crystals begin to form is the saturation temperature for that specific concentration.[2] It may be necessary to repeat the heating and cooling cycle to obtain a reproducible measurement.[2]

-

Data Collection and Analysis: Repeat the process for all prepared samples with different concentrations.[2] Calculate the solubility for each sample, typically expressed in grams of solute per 100 g of water. Plot a graph of solubility (y-axis) versus the saturation temperature (x-axis) to construct the solubility curve.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of trisodium phosphate dodecahydrate.

Caption: Experimental workflow for determining the solubility of a salt.

References

- 1. annexechem.com [annexechem.com]

- 2. benchchem.com [benchchem.com]

- 3. Trisodium phosphate - Wikipedia [en.wikipedia.org]

- 4. alliancechemical.com [alliancechemical.com]

- 5. Sodium phosphate tribasic dodecahydrate | 10101-89-0 [chemicalbook.com]

- 6. Solubility Table for Water at Temperature [sigmaaldrich.com]

A Technical Guide to the pH of 1% Trisodium Phosphate Decahydrate Solutions

This technical guide provides a comprehensive analysis of the pH of a 1% aqueous solution of trisodium (B8492382) phosphate (B84403) decahydrate (B1171855) (TSP). It is intended for researchers, scientists, and professionals in drug development who require precise information on the alkalinity and handling of this compound. This document outlines the fundamental chemical principles, experimental methodologies for pH determination, and quantitative data in a structured format.

Introduction to Trisodium Phosphate

Trisodium phosphate (Na₃PO₄), an inorganic compound, is a white, crystalline solid highly soluble in water.[1] It is commercially available in anhydrous form or as various hydrates, with the dodecahydrate (Na₃PO₄·12H₂O) being a common variant.[1] Aqueous solutions of trisodium phosphate are strongly alkaline, a characteristic that underpins its utility as a cleaning agent, emulsifier, buffer, and food additive.[2][3]

pH of 1% Trisodium Phosphate Solutions

A 1% aqueous solution of trisodium phosphate exhibits a strongly alkaline pH. The typical pH range for such a solution is between 11.5 and 12.7. This alkalinity is a critical parameter in its various applications, from industrial cleaning to its function as a buffering agent in chemical formulations.

| Parameter | Value | Reference |

| Concentration | 1% (w/v) | [1][2][3][4][5][6] |

| pH Range | 11.5 - 12.7 | [3][5][6][7][8][9] |

| pH (Typical) | ~12 | [1][2][4] |

Underlying Chemical Principles: Hydrolysis

The pronounced alkalinity of a trisodium phosphate solution is a direct result of the hydrolysis of the phosphate ion (PO₄³⁻). The phosphate ion, being the conjugate base of the weak acid hydrogen phosphate (HPO₄²⁻), reacts with water to produce hydroxide (B78521) ions (OH⁻), thereby increasing the pH of the solution.[7][10]

The hydrolysis reaction can be represented as follows:

Na₃PO₄ (aq) + H₂O (l) ⇌ Na₂HPO₄ (aq) + NaOH (aq)[7][11][12]

This equilibrium lies in favor of the products, leading to a significant concentration of hydroxide ions and, consequently, a strongly basic solution.

Hydrolysis of Trisodium Phosphate in Water

Experimental Protocol for pH Measurement

The following protocol outlines the standardized procedure for the accurate determination of the pH of a 1% trisodium phosphate decahydrate solution.

4.1. Materials

-

This compound (Na₃PO₄·12H₂O)

-

Deionized or distilled water

-

Calibrated pH meter with a glass combination electrode[10]

-

Standard pH buffer solutions (e.g., pH 7.00 and pH 10.00)[10]

-

Analytical balance

-

100 mL volumetric flask

-

Beakers

-

Magnetic stirrer and stir bar

4.2. Procedure

-

pH Meter Calibration:

-

Rinse the pH electrode with deionized water and gently blot dry.

-

Immerse the electrode in the pH 7.00 buffer solution.

-

Allow the reading to stabilize and adjust the meter to 7.00.

-

Rinse the electrode again and immerse it in the pH 10.00 buffer solution.

-

Allow the reading to stabilize and adjust the meter accordingly.[10]

-

-

Preparation of 1% TSP Solution:

-

Accurately weigh 1.00 g of this compound using an analytical balance.[13]

-

Transfer the solid to a 100 mL volumetric flask.

-

Add approximately 50 mL of deionized water and swirl to dissolve the solid completely.

-

Once dissolved, dilute the solution to the 100 mL mark with deionized water.[13]

-

Stopper the flask and invert it several times to ensure homogeneity.

-

-

pH Measurement:

-

Pour the prepared 1% TSP solution into a clean beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer set to a gentle stirring speed.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.

-

Allow the pH reading to stabilize.

-

Record the final pH value.[13]

-

Workflow for pH Measurement

References

- 1. Trisodium phosphate - Wikipedia [en.wikipedia.org]

- 2. TRISODIUM PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 3. Detailed Analysis of Food Grade Trisodium Phosphate [chemical-sales.com]

- 4. Sodium phosphate tribasic dodecahydrate | 10101-89-0 [chemicalbook.com]

- 5. Trisodium Phosphate | Na3PO4 | CID 24243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. stobec.com [stobec.com]

- 7. benchchem.com [benchchem.com]

- 8. fao.org [fao.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. What is the product formed when: `Na_(3)PO_(4)` is hydrolysed. [allen.in]

- 12. Na3PO4 + H2O → Na2HPO4 + NaOH - Balanced equation | Chemical Equations online! [chemequations.com]

- 13. apps.fas.usda.gov [apps.fas.usda.gov]

An In-depth Technical Guide on the Thermal Decomposition Properties of Trisodium Phosphate Dodecahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of trisodium (B8492382) phosphate (B84403) dodecahydrate (Na₃PO₄·12H₂O). Trisodium phosphate is a versatile inorganic compound utilized across various scientific and industrial sectors, including roles as a cleaning agent, food additive, and in water treatment.[1][2] For drug development professionals, its application can be found in formulations as a buffering agent or emulsifier.[3][4] A thorough understanding of its thermal stability and decomposition pathways is critical for its application in high-temperature processes and formulation development.

Thermal Decomposition Pathway

Trisodium phosphate dodecahydrate undergoes a multi-stage decomposition process upon heating. This primarily involves a stepwise loss of its water of crystallization (dehydration), followed by the decomposition of the resulting anhydrous salt at significantly higher temperatures.[5]

The dehydration process occurs in distinct stages, though the precise temperatures can vary depending on experimental conditions such as heating rate and atmospheric pressure.[5] The general pathway begins with the melting of the dodecahydrate at approximately 73.4°C.[4][5] As the temperature increases to around 100°C, a significant portion of the water of crystallization is lost, leading to the formation of lower hydrates.[4][5] The complete removal of all water molecules to form anhydrous trisodium phosphate (Na₃PO₄) occurs at higher temperatures.[5]

Anhydrous trisodium phosphate is thermally stable at moderate temperatures. However, at very high temperatures, it undergoes decomposition.[5] The decomposition products can include toxic and corrosive fumes of phosphorus oxides (PₓOᵧ) and sodium oxide (Na₂O).[3][5] A plausible decomposition pathway at elevated temperatures involves the formation of tetrasodium (B8768297) pyrophosphate (Na₄P₂O₇) and sodium oxide, as described by the following reaction:

2Na₃PO₄(s) → Na₄P₂O₇(s) + Na₂O(s) [5]

Further heating may lead to the formation of other sodium polyphosphates and the eventual release of phosphorus oxides.[5]

Quantitative Decomposition Data

The following table summarizes the key thermal events and associated mass loss during the decomposition of trisodium phosphate dodecahydrate. These values are compiled from typical thermal analysis data and may vary with experimental conditions.

| Thermal Event | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Intermediate/Final Product |

| Melting | 73.3 - 76.7[3] | - | - | Molten Na₃PO₄·12H₂O |

| Dehydration (Step 1) | ~100[4] | Variable | Variable | Lower hydrates |

| Dehydration (Final) | >100 - ~212[6] | 56.8 (total water) | ~57 | Anhydrous Na₃PO₄ |

| Anhydrous Decomposition | >1340[4] | Variable | Variable | Na₄P₂O₇, Na₂O, PₓOᵧ |

Experimental Protocols

The thermal decomposition of trisodium phosphate dodecahydrate is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[5][7] These techniques provide quantitative data on mass loss and heat flow as a function of temperature.

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the mass loss of trisodium phosphate dodecahydrate as a function of temperature, identifying the temperature ranges of dehydration and decomposition.

-

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer is required.[7]

-

Sample Preparation: A small, accurately weighed sample of trisodium phosphate dodecahydrate (typically 5-15 mg) is placed in an appropriate TGA pan (e.g., alumina).[7][8]

-

Experimental Conditions: The sample is heated in a controlled atmosphere (e.g., dry air or nitrogen) at a constant heating rate, for example, 50 °C/min, over a specified temperature range (e.g., 30 to 1100 °C).[7][8]

-

Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve is analyzed to identify the onset and completion temperatures of each mass loss step, as well as the percentage of mass lost at each stage.

-

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the thermal transitions of trisodium phosphate dodecahydrate, such as melting and dehydration.

-

Methodology:

-

Instrument: A calibrated differential scanning calorimeter is used.[5]

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).[5]

-

Experimental Conditions: The sample and a reference pan are heated at a controlled rate under a specific atmosphere. The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The resulting DSC curve shows endothermic and exothermic peaks corresponding to thermal events. The peak temperatures and integrated peak areas provide information about the transition temperatures and enthalpy changes.

-

Safety Considerations

When handling trisodium phosphate dodecahydrate, especially during heating, it is crucial to be aware of potential hazards. The compound can cause skin and eye irritation.[3] During thermal decomposition, toxic and corrosive fumes of phosphorus oxides and sodium oxide may be produced.[3][5] Therefore, all thermal analyses should be conducted in a well-ventilated area, and appropriate personal protective equipment, including safety glasses and gloves, should be worn.

Conclusion

The thermal decomposition of trisodium phosphate dodecahydrate is a multi-step process characterized by initial dehydration at relatively low temperatures, followed by the decomposition of the anhydrous salt at much higher temperatures. A comprehensive understanding of these thermal properties, obtained through techniques like TGA and DSC, is essential for the safe and effective use of this compound in various research, industrial, and pharmaceutical applications. The data and protocols presented in this guide provide a foundational framework for professionals working with this versatile inorganic salt.

References

- 1. TRISODIUM PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 2. annexechem.com [annexechem.com]

- 3. chemistrystore.com [chemistrystore.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. energy-proceedings.org [energy-proceedings.org]

An In-depth Technical Guide to the Anhydrous and Dodecahydrate Forms of Trisodium Phosphate

Introduction

Trisodium (B8492382) phosphate (B84403) (TSP), an inorganic compound with the chemical formula Na₃PO₄, is a versatile and widely utilized reagent in numerous scientific and industrial fields.[1] It is commercially available in two primary forms: anhydrous (Na₃PO₄) and dodecahydrate (Na₃PO₄·12H₂O).[1] The fundamental difference between these forms lies in the presence of twelve water molecules of hydration within the crystal lattice of the dodecahydrate salt. This distinction has significant implications for their respective physicochemical properties, handling, and applications, particularly in research and pharmaceutical development where precision is paramount.[1] This technical guide provides a comprehensive comparison of anhydrous and dodecahydrate trisodium phosphate, detailing their properties, chemical behaviors, and key experimental protocols for their characterization and use.

Physicochemical Properties: A Comparative Analysis

The choice between the anhydrous and dodecahydrate forms of trisodium phosphate is dictated by the specific requirements of the application, such as desired concentration, solubility, and handling characteristics. The water of hydration in the dodecahydrate form significantly impacts its molecular weight, density, solubility, and thermal stability.[1] The anhydrous form is highly hygroscopic and will readily absorb moisture from the atmosphere, whereas the dodecahydrate is more stable under normal conditions.[1]

A summary of their key quantitative properties is presented below for direct comparison.

| Property | Anhydrous Trisodium Phosphate | Dodecahydrate Trisodium Phosphate |

| Chemical Formula | Na₃PO₄ | Na₃PO₄·12H₂O |

| Molar Mass | 163.94 g/mol [1] | 380.12 g/mol [1] |

| Appearance | White, granular or crystalline solid[1] | White or colorless crystalline solid[1] |

| Density | 2.536 g/cm³ (at 17.5 °C)[1] | 1.62 g/cm³ (at 20 °C)[1] |

| Melting Point | 1,583 °C (decomposes)[1] | ~73.4 °C[1] |

| Water Content | 0%[2] | ~57% (by weight) |

| Hygroscopicity | Highly hygroscopic[1] | Stable under normal conditions[1] |

| pH of 1% Solution | ~12[1][3] | ~11.5 - 12.5[1][4] |

Solubility in Water ( g/100 mL)

| Temperature (°C) | Anhydrous (Na₃PO₄) | Dodecahydrate (Na₃PO₄·12H₂O) |

| 0 | 5.4[5] | - |

| 20 | 12.0[5][6] | 28.3[5][6] |

| 25 | 14.5[5] | - |

| 40 | 23.3[5] | - |

| 100 | 94.6[5] | - |

Chemical Behavior in Aqueous Solution

When dissolved in water, both forms of trisodium phosphate dissociate to yield three sodium ions (Na⁺) and one phosphate ion (PO₄³⁻). The phosphate ion subsequently undergoes hydrolysis, reacting with water to produce hydroxide (B78521) ions (OH⁻), which imparts a strong alkalinity to the solution.[6] This high pH is critical for its function as a buffering agent and cleaning agent.[1][7]

References

Methodological & Application

Trisodium Phosphate Decahydrate as a Buffering Agent in Analytical Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium (B8492382) Phosphate (B84403) (Na₃PO₄), an inorganic compound, is a versatile and highly soluble salt of phosphoric acid. In its hydrated form, Trisodium Phosphate Decahydrate (B1171855) (Na₃PO₄·12H₂O), it is a white, crystalline solid that readily dissolves in water to produce a strongly alkaline solution.[1][2] This characteristic makes it a valuable buffering agent in various analytical chemistry applications where a stable, high-pH environment is required.

The buffering capacity of trisodium phosphate is centered around the third pKa value of phosphoric acid, which is approximately 12.3.[1] This allows it to effectively resist pH changes in the alkaline range, making it suitable for techniques such as high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), enzymatic assays, and dissolution testing of pharmaceuticals.[1][3][4]

This document provides detailed application notes and protocols for the use of trisodium phosphate decahydrate as a buffering agent in analytical chemistry. It includes information on its physicochemical properties, preparation of buffer solutions, and specific applications with experimental protocols.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its effective use as a buffering agent.

| Property | Value | Reference(s) |

| Molecular Formula | Na₃PO₄·12H₂O | [5] |

| Molar Mass | 380.12 g/mol | [5] |

| Appearance | White, crystalline powder | [1] |

| Density | 1.62 g/cm³ | [5] |

| Melting Point | 73.4 °C (decomposes) | [1] |

| Solubility in Water (20 °C) | 28.3 g/100 mL | [2] |

| pH of 1% solution | ~12 | [6] |

| pKa₃ of Phosphoric Acid | ~12.3 | [1] |

Buffer Preparation and Stability

Accurate preparation and understanding the stability of the buffer are paramount for reproducible analytical results.

Buffer Preparation Workflow

Caption: General workflow for preparing a this compound buffer solution.

Stability

This compound solutions are stable at room temperature when stored in tightly sealed containers to prevent absorption of atmospheric CO₂, which can lower the pH.[7] For prolonged storage, refrigeration is recommended to inhibit microbial growth.[4] However, it is important to note that cooling a saturated solution can cause crystallization and precipitation of the salt.[7] The pH of phosphate buffer solutions is also temperature-dependent, generally decreasing slightly as the temperature increases.[7]

| Parameter | Condition | Observation | Reference(s) |

| Temperature | Stored at room temperature | Stable | [7] |

| Temperature | Refrigerated | Potential for precipitation if concentrated | [7] |

| Exposure to Air | Open container | pH may decrease due to CO₂ absorption | [8] |

| Microbial Growth | Unpreserved | Susceptible to contamination over time | [4] |

Applications in Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

Trisodium phosphate buffers can be employed in HPLC as a mobile phase component to control the pH, which is a critical parameter affecting the retention and peak shape of ionizable analytes.[9] The alkaline nature of the trisodium phosphate buffer can be particularly useful for the analysis of basic compounds.

Protocol: Preparation of a 20 mM Trisodium Phosphate Mobile Phase (pH 11.5) for HPLC

-

Prepare a 20 mM Trisodium Phosphate Solution:

-

Weigh 7.60 g of this compound (Na₃PO₄·12H₂O).

-

Dissolve in approximately 800 mL of HPLC-grade water in a 1 L volumetric flask.

-

Mix until fully dissolved.

-

Make up to the 1 L mark with HPLC-grade water.

-

-

pH Adjustment:

-

The initial pH of this solution will be highly alkaline.

-

If a specific lower pH is required, it can be adjusted by the dropwise addition of a suitable acid (e.g., phosphoric acid or hydrochloric acid) while monitoring with a calibrated pH meter.

-

-

Mobile Phase Preparation:

-

Mix the prepared 20 mM trisodium phosphate buffer with the desired organic modifier (e.g., acetonitrile, methanol) in the appropriate ratio (v/v).

-

For example, to prepare a 70:30 (v/v) mobile phase, mix 700 mL of the trisodium phosphate buffer with 300 mL of the organic solvent.

-

-

Degassing:

-

Degas the final mobile phase mixture using sonication or vacuum filtration to prevent the formation of bubbles in the HPLC system.

-

-

Filtration:

-

Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter that could damage the HPLC column or system.[10]

-

Capillary Electrophoresis (CE)

In capillary electrophoresis, the buffer composition, including its pH and ionic strength, plays a crucial role in the separation of analytes. Trisodium phosphate buffers can be utilized to create a high pH environment, which influences the electroosmotic flow (EOF) and the charge state of the analytes.

Protocol: Preparation of a 50 mM Trisodium Phosphate Buffer (pH 12) for Capillary Electrophoresis

-

Prepare a 50 mM Trisodium Phosphate Solution:

-

Weigh 19.01 g of this compound (Na₃PO₄·12H₂O).

-

Dissolve in approximately 800 mL of deionized, CE-grade water in a 1 L volumetric flask.

-

Mix thoroughly until the solid is completely dissolved.

-

Bring the volume to 1 L with deionized, CE-grade water.

-

-

Filtration:

-

Filter the buffer solution through a 0.2 µm syringe filter to remove any particulates that could clog the capillary.[4]

-

-

Degassing:

-

Degas the buffer by sonication before use to prevent bubble formation within the capillary during the analysis.

-

-

Capillary Conditioning:

-

Before the first use, and between runs as needed, rinse the capillary with the prepared 50 mM trisodium phosphate buffer to ensure a stable and reproducible electroosmotic flow.

-

Enzymatic Assays

Many enzymes exhibit optimal activity within a specific pH range. Trisodium phosphate is an excellent choice for assays of enzymes that function under highly alkaline conditions, such as alkaline phosphatase.[5]

Protocol: Alkaline Phosphatase Activity Assay using a Trisodium Phosphate Buffer

-

Prepare 0.1 M Trisodium Phosphate Buffer (pH 11.5):

-

Prepare Substrate Solution:

-

Prepare a solution of p-nitrophenyl phosphate (pNPP) in the 0.1 M trisodium phosphate buffer. The final concentration will depend on the specific assay requirements.

-

-

Assay Procedure:

-

In a microplate well or cuvette, add the trisodium phosphate buffer.

-

Add the enzyme sample (e.g., alkaline phosphatase).

-

Initiate the reaction by adding the pNPP substrate solution.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm at regular intervals using a spectrophotometer or microplate reader.[5]

-

The rate of increase in absorbance is proportional to the enzyme activity.

-

Caption: A typical workflow for an enzyme activity assay.

In-Vitro Dissolution Testing

Dissolution testing is a critical quality control measure for pharmaceutical dosage forms. The pH of the dissolution medium can significantly impact the solubility and dissolution rate of ionizable drugs. Trisodium phosphate buffers can be used to prepare dissolution media with a high pH to simulate conditions in the lower gastrointestinal tract or for specific drug formulations.[3][11]

Protocol: Preparation of a pH 12 Dissolution Medium using Trisodium Phosphate

-

Prepare a Concentrated Trisodium Phosphate Solution (e.g., 0.2 M):

-

Dissolve 76.02 g of this compound in 1 L of deionized water.

-

-

Prepare the Dissolution Medium:

-

To a suitable volume of deionized water (e.g., 900 mL), add a calculated amount of the concentrated trisodium phosphate solution to achieve the desired final buffer concentration (typically in the range of 0.05 M to 0.1 M).

-

Adjust the pH to 12.0 ± 0.05 using a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) while monitoring with a calibrated pH meter.

-

Bring the final volume to the desired level (e.g., 1 L) with deionized water.

-

-

Degassing:

-

Degas the dissolution medium before use by an appropriate method (e.g., heating and cooling, vacuum filtration, or sparging with helium).

-

-

Dissolution Test:

-

Perform the dissolution test according to the specific monograph or validated method for the drug product, using the prepared pH 12 trisodium phosphate buffer as the dissolution medium.

-

Logical Relationships in Buffer Action

Caption: The buffering action of trisodium phosphate in aqueous solution.

Conclusion

This compound is a valuable and versatile buffering agent for a range of applications in analytical chemistry that require a stable alkaline pH. Its high solubility and strong buffering capacity in the alkaline range make it a suitable choice for methods including HPLC, capillary electrophoresis, enzymatic assays, and dissolution testing. By following the detailed protocols and considering the physicochemical properties outlined in these application notes, researchers, scientists, and drug development professionals can effectively utilize this compound to achieve accurate and reproducible analytical results.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pharmaceutical Dissolution Method Development: Practical Guide for R&D Scientists (Part 1) [pharmacores.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. boremco.com [boremco.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fao.org [fao.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. nacalai.com [nacalai.com]

- 11. CN112313727A - Method for preparing buffer solution for drug solubility in vitro test, package for preparing buffer solution, and kit for clinical state test - Google Patents [patents.google.com]

Application Note & Protocol: Preparation of a 40-50 mM Trisodium Phosphate Solution for Laboratory Cleaning

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trisodium (B8492382) phosphate (B84403) (TSP) is a highly effective inorganic cleaning agent known for its strong alkalinity.[1] A 40-50 mM solution is commonly used for general laboratory cleaning of glassware and plastics, including materials like acrylic, polystyrene, and polycarbonate.[2][3] Its high pH helps in the saponification of fats and oils, breaking them down into water-soluble compounds that are easily rinsed away.[1][4] This protocol provides a detailed procedure for the preparation and use of a 40-50 mM TSP cleaning solution, along with essential safety guidelines.

Quantitative Data Summary

The following table outlines the required mass of trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O) for preparing solutions of varying volumes within the 40-50 mM concentration range.

| Final Volume (L) | Concentration (mM) | Trisodium Phosphate Dodecahydrate (Na₃PO₄·12H₂O) Mass (g) |

| 0.2 | 40 | 3.04 |

| 0.2 | 50 | 3.80 |

| 0.5 | 40 | 7.60 |

| 0.5 | 50 | 9.50 |

| 1.0 | 40 | 15.21 |

| 1.0 | 50 | 19.01 |

| 2.0 | 40 | 30.41 |

| 2.0 | 50 | 38.02 |

Molecular Weight of Na₃PO₄·12H₂O: 380.12 g/mol [1]

Experimental Protocol

Materials:

-

Trisodium phosphate, dodecahydrate (Na₃PO₄·12H₂O)

-

Deionized (DI) or Nanopure water

-

Dilute Hydrochloric Acid (HCl), 0.1% (v/v)

-

Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][5]

Procedure for Preparing a 1 L, 40-50 mM TSP Solution:

-

Don PPE: Before handling any chemicals, put on your safety goggles, lab coat, and chemical-resistant gloves.[2]

-

Weighing: Weigh between 15.21 g (for 40 mM) and 19.01 g (for 50 mM) of trisodium phosphate dodecahydrate.[2][4]

-

Dissolving: In a suitable container, start with approximately 800 mL of warm deionized or nanopure water. Slowly add the weighed TSP powder to the water while stirring continuously until it is fully dissolved.[2] Caution: Always add TSP to water, not the other way around, to minimize the risk of splashing.[2]

-

Final Volume Adjustment: Once the TSP is completely dissolved, add more deionized or nanopopure water to bring the final volume to 1 L.

-

Labeling: Clearly label the container with the solution name ("40-50 mM Trisodium Phosphate Solution"), concentration, preparation date, and your initials.

Laboratory Cleaning Protocol:

-

Initial Rinse: Rinse the labware with deionized or nanopure water to remove any loose debris.[2][3]

-

TSP Wash: Immerse the labware in the prepared TSP solution. For larger items, you can apply the solution using a squirt bottle or a soaked, lint-free wipe.[2][3] For stubborn residues, gentle scrubbing with a soft brush may be necessary.[2]

-

Second Water Rinse: Thoroughly rinse the labware with deionized or nanopure water to remove the TSP solution.[2][3]

-

Dilute Acid Rinse (Optional but Recommended): To neutralize any residual phosphate, rinse the labware with a 0.1% HCl solution.[2][3][4]

-

Final Water Rinse: Perform a final, thorough rinse with deionized or nanopure water to remove any remaining HCl.[2][3]

-

Drying: Allow the labware to air dry completely or place it in a drying oven at a temperature suitable for the material.[2]

Safety Precautions

Trisodium phosphate is a corrosive and irritating substance.[6] Always handle it with care in a well-ventilated area.[5][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling TSP powder or solutions.[5][8]

-

Inhalation: Avoid breathing in the dust.[5][7] If inhalation occurs, move to fresh air.[9]

-

Skin Contact: Avoid contact with skin.[5] If contact occurs, wash the affected area with soap and water.[9]

-

Eye Contact: Avoid contact with eyes.[5] If contact occurs, immediately flush the eyes with water for at least 15 minutes.[7][9]

-

Ingestion: Do not ingest. If swallowed, do NOT induce vomiting. Give the victim a large amount of water or milk to drink and seek immediate medical attention.[9]

-

Storage: Store TSP in a cool, dry, well-ventilated area in a tightly closed container.[5]

-

Disposal: Dispose of the solution and container in accordance with local regulations.[8]

Workflow Diagram

Caption: Workflow for preparing and using the TSP cleaning solution.

References

- 1. alliancechemical.com [alliancechemical.com]

- 2. benchchem.com [benchchem.com]

- 3. warneronline.com [warneronline.com]

- 4. benchchem.com [benchchem.com]

- 5. greenhouse.ucdavis.edu [greenhouse.ucdavis.edu]

- 6. chemfax.com [chemfax.com]

- 7. clarkproducts.co.nz [clarkproducts.co.nz]

- 8. jmnspecialties.com [jmnspecialties.com]

- 9. thejanitorscloset.com [thejanitorscloset.com]

Application Notes and Protocols for Heavy-Duty Cleaning and Degreasing of Laboratory Equipment with Trisodium Phosphate

Introduction

Trisodium (B8492382) phosphate (B84403) (TSP) is a powerful, inorganic cleaning agent widely utilized for its exceptional degreasing and cleaning capabilities in laboratory settings.[1] Its highly alkaline nature in aqueous solutions makes it particularly effective at removing a broad spectrum of contaminants, including stubborn greases, oils, and proteinaceous residues from laboratory equipment.[1][2] This document provides detailed application notes, safety protocols, and standardized cleaning procedures for researchers, scientists, and drug development professionals.

When dissolved in water, trisodium phosphate forms a strongly alkaline solution, typically with a pH of 11-12.[2][3] This high pH facilitates the saponification of fats and oils, a chemical process that converts water-insoluble lipids into water-soluble soap and glycerol, allowing for their easy removal with water.[1]

Data Presentation

The following tables summarize recommended starting parameters for the use of trisodium phosphate in various laboratory cleaning applications. Optimization may be necessary based on the specific type and extent of contamination.

Table 1: Recommended Concentrations for TSP Cleaning Solutions

| Application | Concentration (w/v) | Molarity (approx.) | Preparation Instructions (for 1 Liter) | Notes |

| General Glassware and Plasticware Cleaning | 0.5% - 1.9% | 40 - 50 mM | Dissolve 5-19g of TSP dodecahydrate in 1L of warm water.[2] | Effective for routine cleaning of hydrophilic and moderately hydrophobic materials.[1][4] |

| Heavy-Duty Degreasing | 5% - 10% | - | Dissolve 50-100g of TSP dodecahydrate in 1L of hot water.[2] | For removal of stubborn greases, oils, and other lipid-based residues.[1] |

| Decontamination | 5% | - | Dissolve 50g of TSP dodecahydrate in 1L of warm water. | Recommended for inactivating certain biological materials. A 30-minute contact time is advised.[1] |

| Automated Glassware Washers | 0.5% - 1.5% | - | Consult washer manufacturer's guidelines. | Low-foaming formulations are recommended.[1] |

Table 2: Operational Parameters for TSP Cleaning

| Parameter | Range | Notes |

| Contact Time | 15 - 60 minutes | Longer contact times may be necessary for heavily soiled items. A 30-minute soak is a common recommendation for decontamination.[1] |

| Temperature | Ambient to 60°C | Elevated temperatures can significantly enhance cleaning and degreasing efficiency. Do not boil.[1] |

| Rinsing | Multiple rinses with deionized water | Crucial to remove all TSP residues, which can interfere with subsequent experiments. An acidic rinse can aid in neutralizing and removing phosphate residues.[1] |

Table 3: Material Compatibility with Trisodium Phosphate Solutions

| Material | Compatibility | Notes |

| Glass (Borosilicate) | Good | Prolonged exposure to hot, concentrated solutions may cause some etching over time.[1] |

| Stainless Steel (304, 316) | Excellent | Widely used for cleaning stainless steel equipment.[1] |

| Aluminum | Not Recommended | TSP solutions will corrode aluminum.[1][5] |

| Soft Metals (Brass, Copper) | Fair to Poor | May cause tarnishing or corrosion. Test on a small area first.[1] |

| Plastics (Acrylic, Polystyrene, Polycarbonate, Delrin) | Good | Generally compatible, but always check manufacturer's recommendations.[2][4] |

| Rubber and Silicone | Generally Good | Check manufacturer's recommendations for specific formulations.[1] |

Safety Precautions

Trisodium phosphate is a corrosive substance that can cause skin and eye irritation.[6][7][8] Always handle TSP with appropriate personal protective equipment (PPE).

-

PPE: Wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[7][9]

-

Handling: When preparing solutions, always add TSP powder to water, not the other way around, to minimize splashing.[2] Use in a well-ventilated area to avoid inhaling dust.[7][10]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[6][7] If on skin, wash with plenty of soap and water.[6][9] If inhaled, move to fresh air.[10] In case of ingestion, do NOT induce vomiting and seek immediate medical attention.[6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[7][9]

Experimental Protocols

Protocol 1: General Cleaning of Laboratory Glassware and Compatible Plastics

This protocol is suitable for a wide range of glass and compatible plastic items, including beakers, flasks, graduated cylinders, and storage bottles.[1]

Materials:

-

Trisodium phosphate (dodecahydrate, Na₃PO₄·12H₂O)

-

Deionized (DI) water

-

Dilute Hydrochloric Acid (0.1% v/v) (Optional but recommended)

-

Appropriate PPE (safety goggles, gloves, lab coat)

-

Cleaning brushes

-

Wash basin

Procedure:

-

Pre-Rinse: Rinse the glassware or plasticware thoroughly with DI water to remove any loose debris.[1]

-

Prepare TSP Solution: Prepare a 0.5% - 1.9% (w/v) TSP solution by dissolving approximately 5-19 grams of TSP dodecahydrate per liter of warm DI water.[2] For more stubborn residues, a higher concentration (up to 5% w/v) can be used.[1]

-

Soaking: Fully immerse the items in the TSP solution. Allow them to soak for at least 30 minutes. For heavily soiled items, the soaking time can be extended to several hours or overnight.[1]

-

Scrubbing: Use appropriate brushes to scrub all surfaces of the equipment to dislodge stubborn residues.[1]

-

Primary Rinse: Rinse the items thoroughly under running tap water to remove the bulk of the TSP solution and loosened contaminants.[1]

-

Secondary DI Water Rinse: Rinse the items at least three times with DI water.[1]

-

Acid Rinse (Optional but Recommended): To ensure complete removal of any alkaline and phosphate residues, rinse the items with a 0.1% HCl solution.[1][2]

-

Final DI Water Rinse: Rinse the items thoroughly with DI water (at least 3-5 times) to remove any traces of the acid.[1]

-

Drying: Allow the items to air dry on a clean rack or in a drying oven.[1]

Protocol 2: Heavy-Duty Degreasing of Stainless Steel Equipment

This protocol is suitable for cleaning stainless steel items such as beakers, spatulas, and components of bioreactors.[1]

Materials:

-

Trisodium phosphate

-

Deionized (DI) water

-

Appropriate PPE

-

Non-abrasive sponges or cloths

Procedure:

-

Pre-Rinse: Rinse the equipment with DI water to remove loose soil.[1]

-

Prepare TSP Solution: Prepare a 5% - 10% (w/v) TSP solution in warm water.[1][2]

-

Application: Apply the TSP solution to the stainless steel surfaces using a non-abrasive sponge or cloth. For internal surfaces of larger equipment, the solution can be circulated.[1]

-

Contact Time: Allow the TSP solution to remain in contact with the surfaces for 15-30 minutes.[1]

-

Scrubbing: If necessary, scrub the surfaces to remove adhered residues.[1]

-

Rinsing: Rinse the equipment thoroughly with DI water until all visible traces of the cleaning solution are gone. A final rinse with 70% ethanol can aid in drying and provide a degree of sanitization.[1]

-

Drying: Allow the equipment to air dry completely before storage or its next use.[1]

Mandatory Visualizations

Caption: General workflow for cleaning lab equipment with TSP.

Caption: Decision tree for using TSP cleaning solutions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. alliancechemical.com [alliancechemical.com]

- 4. warneronline.com [warneronline.com]

- 5. techdata.level7chemical.com [techdata.level7chemical.com]

- 6. thejanitorscloset.com [thejanitorscloset.com]

- 7. nexchem.co.uk [nexchem.co.uk]

- 8. physics.purdue.edu [physics.purdue.edu]

- 9. chemfax.com [chemfax.com]

- 10. chemicalbook.com [chemicalbook.com]

Application of Trisodium Phosphate in Water Treatment for Water Softening

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium (B8492382) phosphate (B84403) (TSP), with the chemical formula Na₃PO₄, is a highly soluble inorganic compound that produces a strongly alkaline solution in water. This characteristic makes it an effective agent for water softening through the precipitation of hardness-causing minerals. Hard water, characterized by high concentrations of dissolved calcium (Ca²⁺) and magnesium (Mg²⁺) ions, can lead to the formation of insoluble scale deposits in industrial equipment, boilers, and laboratory apparatus, reducing efficiency and causing damage. For researchers and professionals in drug development, maintaining water purity is critical to ensure the accuracy and reproducibility of experimental results. This document provides detailed application notes and protocols for the use of trisodium phosphate in water softening for laboratory and industrial research settings.

Principle of Water Softening with Trisodium Phosphate

The fundamental principle behind water softening with trisodium phosphate is the chemical precipitation of calcium and magnesium ions as insoluble phosphate salts. When dissolved in water, trisodium phosphate dissociates into sodium ions (Na⁺) and phosphate ions (PO₄³⁻). The phosphate ions then react with the divalent cations responsible for water hardness (Ca²⁺ and Mg²⁺) to form calcium phosphate and magnesium phosphate precipitates, respectively. These precipitates are sparingly soluble in water and can be subsequently removed through filtration or sedimentation, resulting in softened water with a reduced concentration of hardness minerals. The alkalinity of the TSP solution also aids in the precipitation process.

Chemical Reactions

The primary chemical reactions involved in the water softening process using trisodium phosphate are as follows:

-

Reaction with Calcium Ions: 3Ca²⁺(aq) + 2Na₃PO₄(aq) → Ca₃(PO₄)₂(s)↓ + 6Na⁺(aq)

-

Reaction with Magnesium Ions: 3Mg²⁺(aq) + 2Na₃PO₄(aq) → Mg₃(PO₄)₂(s)↓ + 6Na⁺(aq)

These reactions demonstrate the conversion of soluble calcium and magnesium ions into solid, insoluble phosphate precipitates that can be easily separated from the water.

Quantitative Data on Water Softening Efficacy

The effectiveness of trisodium phosphate in reducing water hardness is dependent on the initial hardness level, the dosage of TSP applied, the pH of the water, and the reaction time. The following tables provide illustrative data on the application of TSP for water softening.

Table 1: Trisodium Phosphate Dosage Recommendations for Varying Water Hardness Levels

| Initial Water Hardness (mg/L as CaCO₃) | Water Hardness Classification | Recommended Trisodium Phosphate (Anhydrous) Dosage (mg/L) |

| 0 - 60 | Soft | Not generally required |

| 61 - 120 | Moderately Hard | 50 - 100 |

| 121 - 180 | Hard | 100 - 200 |

| > 180 | Very Hard | 200 - 350 |

Note: The dosages provided are estimates. The optimal dosage should be determined experimentally for each specific water source.

Table 2: Example of Water Hardness Reduction with Trisodium Phosphate Treatment

| Sample ID | Initial Hardness (mg/L as CaCO₃) | Trisodium Phosphate Dosage (mg/L) | Final Hardness (mg/L as CaCO₃) | % Hardness Reduction |

| HW-01 | 150 | 150 | 25 | 83.3% |

| HW-02 | 250 | 250 | 40 | 84.0% |

| HW-03 | 350 | 350 | 60 | 82.9% |

This data is for illustrative purposes and actual results may vary based on experimental conditions.

Experimental Protocols

The following protocols provide a detailed methodology for a bench-scale water softening experiment using trisodium phosphate.

Materials and Equipment

-

Trisodium Phosphate (Na₃PO₄), anhydrous, analytical

Application Notes and Protocols: Trisodium Phosphate as a pH Adjuster in Chemical Processing

For Researchers, Scientists, and Drug Development Professionals

Introduction